Rohitukine

概要

説明

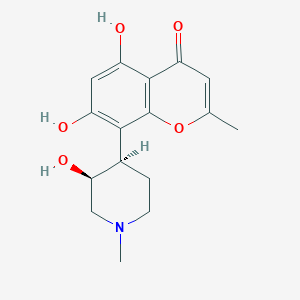

Rohitukine is a naturally occurring chromone alkaloid that was initially isolated from the plant Amoora rohituka. It is also found in Dysoxylum binectariferum and other related species. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer properties .

準備方法

Synthetic Routes and Reaction Conditions

Rohitukine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the leaves, seeds, and trunk bark of Dysoxylum binectariferum. The extraction process typically includes the use of solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound focuses on sustainable and renewable sources. The leaves and seeds of Dysoxylum binectariferum have been identified as viable sources for large-scale extraction, reducing the need to harvest the trunk bark, which can harm the tree .

化学反応の分析

Types of Reactions

Rohitukine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives like flavopiridol .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as flavopiridol, which is a potent anticancer agent .

科学的研究の応用

Chemical Properties and Mechanism of Action

Rohitukine is characterized by its unique chromone structure, which contributes to its biological activity. The compound has been shown to inhibit key signaling pathways involved in cell proliferation and differentiation, particularly the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway. This inhibition leads to various therapeutic effects, including anti-cancer and anti-adipogenic properties.

Anti-Cancer Applications

This compound has demonstrated significant anti-cancer activity across various studies:

- Mechanism of Action : Research indicates that this compound induces apoptosis in cancer cells by modulating the expression of proteins involved in the apoptotic pathway, such as p53 and Bcl-2. In studies involving lung cancer cell lines (A549), this compound triggered apoptosis through the activation of caspase pathways and increased reactive oxygen species (ROS) production .

- Clinical Relevance : this compound analogs, such as flavopiridol, are being evaluated in clinical trials for their efficacy against multiple cancer types. These compounds act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| A549 | Induces apoptosis | Upregulation of p53, downregulation of Bcl-2 | |

| Various | Cytotoxicity | ROS generation, MAPK pathway activation |

Anti-Adipogenic Effects

Recent studies have highlighted the potential of this compound as an anti-adipogenic agent:

- Inhibition of Adipogenesis : this compound has been shown to inhibit adipocyte differentiation in vitro by arresting cells in the S phase during mitotic clonal expansion. It downregulates key adipogenic markers such as PPARγ and C/EBPα, leading to reduced lipid accumulation in adipocytes .

- Dyslipidemia Management : In vivo studies using hamster models demonstrated that this compound significantly ameliorates dyslipidemia induced by a high-fat diet. The compound enhances hepatic expression of liver X receptor α while decreasing sterol-regulatory element binding protein (SREBP) levels, thus improving lipid profiles .

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Hepatic Lipid Accumulation | High | Significantly Reduced |

| Gonadal Lipid Accumulation | High | Significantly Reduced |

Other Biological Activities

Beyond its anti-cancer and anti-adipogenic properties, this compound exhibits several other therapeutic potentials:

- Anti-Inflammatory Effects : Studies suggest that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

- Photosynthetic Inhibition in Plants : Recent research indicates that this compound can disrupt photosynthesis in Arabidopsis thaliana, leading to increased ROS production and potential cell death. This finding suggests a broader ecological impact and potential applications in agricultural biotechnology .

作用機序

Rohitukine exerts its effects primarily through the modulation of various cellular pathways. It has been shown to induce apoptosis in cancer cells by upregulating p53 and caspase-9 while downregulating Bcl-2 . Additionally, it inhibits cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression .

類似化合物との比較

Rohitukine is unique due to its specific chemical structure and biological activities. Similar compounds include:

Flavopiridol: A semi-synthetic derivative of this compound with enhanced anticancer properties.

P-276-00: Another derivative with potent CDK inhibitory activity.

IIIM-290: An orally bioavailable anticancer drug derived from this compound.

These compounds share similar mechanisms of action but differ in their potency and specific applications.

生物活性

Rohitukine is a naturally occurring chromone alkaloid primarily extracted from the plant Dysoxylum binectariferum. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, antiadipogenic, and immunomodulatory effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against lung cancer cells (A549). Research indicates that it induces apoptosis through the modulation of key apoptotic pathways:

- Cytotoxicity : this compound demonstrated cytotoxic effects by triggering the production of reactive oxygen species (ROS) and activating apoptotic pathways. It upregulated p53 and caspase-9 while downregulating Bcl-2 protein levels, which are critical in regulating apoptosis .

- MAPK Pathway Involvement : The compound's action is mediated through the MAPK signaling pathway. Studies using Saccharomyces cerevisiae as a model system have shown that this compound's effects vary based on specific gene deletions related to MAPK pathways, suggesting a complex interaction with cellular signaling mechanisms .

Anti-Adipogenic Effects

This compound has also been identified as an antiadipogenic agent. In studies involving 3T3-L1 and C3H10T1/2 cells:

- Inhibition of Adipogenesis : this compound inhibited lipid accumulation and differentiation of adipocytes in a concentration-dependent manner. It downregulated key adipogenic markers such as PPARγ and CCAAT/enhancer binding protein α (C/EBPα), effectively arresting cells in the S phase during mitotic clonal expansion .

- Impact on Dyslipidemia : In vivo studies in hamster models demonstrated that this compound significantly reduced hepatic lipid accumulation and improved dyslipidemia by modulating lipid metabolism-related gene expressions .

Summary of Biological Activities

| Activity Type | Observed Effects | Key Mechanisms |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | Upregulation of p53, caspase-9; downregulation of Bcl-2; ROS generation |

| Anti-adipogenic | Inhibits adipocyte differentiation | Downregulation of PPARγ and C/EBPα; S-phase arrest |

| Immunomodulatory | Enhances immune response in aged models | Increased T cell activity |

| Gastroprotective | Protects gastric mucosa against damage | Modulation of oxidative stress responses |

Case Studies and Research Findings

- Cytotoxic Effects on Lung Cancer Cells :

- Adipogenesis Inhibition :

- Anti-Dyslipidemic Activity :

- Immunomodulatory Effects :

特性

IUPAC Name |

5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO5/c1-8-5-10(18)15-12(20)6-11(19)14(16(15)22-8)9-3-4-17(2)7-13(9)21/h5-6,9,13,19-21H,3-4,7H2,1-2H3/t9-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOCVYVBNJQIVOV-TVQRCGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3CCN(CC3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3CCN(C[C@H]3O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540347 | |

| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71294-60-5 | |

| Record name | 5,7-Dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-2-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。